UDP-D-galactosamine

Description

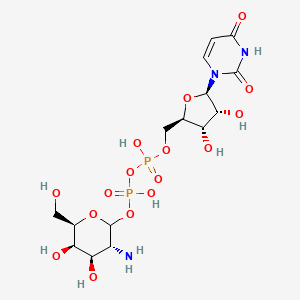

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H25N3O16P2 |

|---|---|

Molecular Weight |

565.32 g/mol |

IUPAC Name |

[(3R,4R,5R,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C15H25N3O16P2/c16-8-11(23)9(21)5(3-19)32-14(8)33-36(28,29)34-35(26,27)30-4-6-10(22)12(24)13(31-6)18-2-1-7(20)17-15(18)25/h1-2,5-6,8-14,19,21-24H,3-4,16H2,(H,26,27)(H,28,29)(H,17,20,25)/t5-,6-,8-,9+,10-,11-,12-,13-,14?/m1/s1 |

InChI Key |

CYKLRRKFBPBYEI-KIARSPAKSA-N |

SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)N)O)O |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)N)O)O |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)N)O)O |

Synonyms |

UDP galactosamine uridine 5'-diphosphogalactosamine uridine diphosphate galactosamine |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of Udp N Acetyl D Galactosamine

De Novo Synthesis Pathways

The primary route for the synthesis of UDP-GalNAc in many organisms is through the de novo pathway, which originates from the more common nucleotide sugar, UDP-N-acetyl-D-glucosamine (UDP-GlcNAc). However, alternative routes also exist, highlighting the metabolic flexibility of cells in producing this essential molecule.

UDP-N-acetyl-D-glucosamine (UDP-GlcNAc) to UDP-N-acetyl-D-galactosamine Interconversion

The most prevalent pathway for UDP-GalNAc biosynthesis involves the direct epimerization of UDP-GlcNAc. wikipedia.orgnih.gov This reaction is a reversible process that alters the stereochemistry at the fourth carbon position of the hexosamine sugar.

This crucial interconversion is catalyzed by the enzyme UDP-glucose 4-epimerase, also known as UDP-galactose 4-epimerase or simply GALE (EC 5.1.3.2). wikipedia.orgrsc.org In humans and other metazoans, GALE is a bifunctional enzyme, capable of interconverting not only UDP-glucose and UDP-galactose but also UDP-GlcNAc and UDP-GalNAc. wikipedia.orgwisc.edursc.org This dual specificity underscores the central role of GALE in galactose metabolism and in providing the necessary precursors for glycosylation. wisc.edursc.org

The epimerization reaction catalyzed by GALE proceeds through a well-defined mechanism involving the transient reduction of a tightly bound nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) cofactor. The process can be broken down into the following key steps:

Proton Abstraction and Hydride Transfer: A conserved tyrosine residue within the active site of GALE acts as a base, abstracting a proton from the 4'-hydroxyl group of the UDP-GlcNAc sugar moiety. wikipedia.org Concurrently, a hydride ion is transferred from the C4 position of the sugar to the si-face of the NAD+ cofactor, resulting in the formation of a 4-ketopyranose intermediate and NADH. wikipedia.org

Rotation of the Intermediate: The newly formed 4-ketopyranose intermediate then rotates approximately 180 degrees within the enzyme's active site. wikipedia.org This rotation is pivotal as it presents the opposite face of the keto group to the now-reduced NADH cofactor. wikipedia.org

Hydride Return and Reprotonation: The hydride is then transferred back from NADH to the C4 position of the rotated intermediate. wikipedia.org This is followed by reprotonation of the 4'-oxygen, leading to the formation of UDP-GalNAc. wikipedia.org

The catalytic efficiency of this reaction is essential for maintaining the cellular pool of UDP-GalNAc. While specific kinetic parameters can vary between species, studies on human GALE have provided insights into its activity.

| Enzyme | Substrate | Km (μM) | kcat (s-1) | Vmax | Source |

|---|---|---|---|---|---|

| Human GALE | UDP-galactose | 69 | - | 1.22 mmol/min/mg | uniprot.org |

| Barley UGE (HvUGE1) | UDP-Gal | 40 | 21 | - | portlandpress.com |

| Barley UGE (HvUGE1) | UDP-Glc | 55 | 11 | - | portlandpress.com |

| Dictyostelium ppαGlcNAcT2 | UDP-GlcNAc | 26 | - | - | oup.com |

Enzymatic Catalysis by UDP-GlcNAc 4-Epimerase (GALE/GalE)

Pathways Involving Alpha-D-Galactosamine 1-Phosphate as Precursor

An alternative route for UDP-GalNAc synthesis involves the direct utilization of alpha-D-galactosamine 1-phosphate. In rat liver, for instance, D-galactosamine can be metabolized via a pathway analogous to galactose metabolism. portlandpress.com This involves the phosphorylation of galactosamine to galactosamine 1-phosphate. Subsequently, an enzyme with hexose-1-phosphate uridylyltransferase activity can catalyze the reaction between galactosamine-1-phosphate and UDP-glucose to form UDP-galactosamine and glucose-1-phosphate. nih.gov The UDP-galactosamine can then be acetylated to form UDP-GalNAc.

Alternative Biosynthetic Routes, e.g., from GalNAc-1-P and UTP

Another significant biosynthetic pathway for UDP-GalNAc starts with N-acetyl-D-galactosamine (GalNAc). This pathway involves two key enzymatic steps:

Phosphorylation: GalNAc is first phosphorylated to N-acetyl-D-galactosamine-1-phosphate (GalNAc-1-P) by an N-acetylhexosamine 1-kinase (NahK). uniprot.orgnih.gov

Uridylylation: The resulting GalNAc-1-P then reacts with uridine (B1682114) 5'-triphosphate (UTP) in a reaction catalyzed by a UDP-N-acetylhexosamine pyrophosphorylase. uniprot.orgnih.govmdpi.com Enzymes such as the human UDP-GalNAc pyrophosphorylase (AGX1) and the E. coli N-acetylglucosamine 1-phosphate uridylyltransferase (GlmU) have been shown to catalyze this step, with AGX1 often exhibiting higher efficiency for GalNAc-1-P. uniprot.orgmdpi.com

Furthermore, a novel biosynthetic pathway has been identified in the thermophilic crenarchaeon Sulfolobus tokodaii. This organism lacks a gene for UDP-GlcNAc 4-epimerase and instead synthesizes UDP-GalNAc from glucosamine-6-phosphate through a series of reactions that include the direct conversion of glucosamine-6-phosphate to galactosamine-6-phosphate. nih.gov

Metabolic Interconnections with Other Nucleotide Sugars

The biosynthesis of UDP-GalNAc is intricately linked with the metabolism of other key nucleotide sugars, forming a complex network that allows cells to respond to various metabolic needs. The central hub of this network is UDP-GlcNAc, which is synthesized from fructose-6-phosphate (B1210287). nih.govnih.gov

The GALE-catalyzed reversible epimerization directly connects the pools of UDP-GlcNAc and UDP-GalNAc. rsc.org Similarly, the epimerization of UDP-glucose to UDP-galactose, also catalyzed by GALE, links the metabolism of these two hexose-based nucleotide sugars. rsc.org UDP-glucose itself is a precursor for UDP-glucuronic acid, which can be further metabolized to other nucleotide sugars like UDP-xylose. portlandpress.com

This interconnectedness ensures a balanced supply of the various nucleotide sugars required for the synthesis of complex carbohydrates, such as those found on cell surfaces and secreted proteins. nih.govndexbio.org The regulation of these pathways is crucial for normal cellular function, and dysregulation can have significant physiological consequences.

Integration within Amino Sugar and Nucleotide Sugar Metabolism

The biosynthesis of UDP-GalNAc is deeply embedded within the broader metabolic network of amino and nucleotide sugars. genome.jpgenome.jp This network is responsible for producing activated forms of monosaccharides, which are essential building blocks for glycosylation reactions. creative-proteomics.com

In most organisms, from bacteria to humans, the primary pathway for synthesizing UDP-GalNAc begins with UDP-N-acetyl-D-glucosamine (UDP-GlcNAc). asm.org UDP-GlcNAc itself is synthesized from fructose-6-phosphate in a series of enzymatic steps. asm.org The direct precursor to UDP-GalNAc is UDP-GlcNAc, highlighting the interconnectedness of these two crucial nucleotide sugars.

A key enzyme, UDP-N-acetyl-D-glucosamine 4-epimerase, catalyzes the conversion of UDP-GlcNAc to UDP-GalNAc. ontosight.ainih.gov This reaction is a critical control point, as it directly links the pools of these two important sugar donors. The availability of UDP-GalNAc is therefore dependent on the flux through the hexosamine biosynthesis pathway, which produces UDP-GlcNAc.

Interestingly, a novel biosynthetic pathway for UDP-GalNAc has been identified in the thermophilic archaeon Sulfolobus tokodaii. This pathway involves the direct conversion of glucosamine-6-phosphate to galactosamine-6-phosphate, bypassing the typical reliance on UDP-GlcNAc as the immediate precursor. asm.org This discovery points to a greater diversity in amino sugar metabolism than previously understood.

Cross-talk with UDP-glucose and UDP-galactose Metabolic Loops

The metabolism of UDP-GalNAc is also in close communication with the metabolic pathways of UDP-glucose and UDP-galactose. This "cross-talk" ensures a balanced supply of the various nucleotide sugars required for the synthesis of complex glycans.

The enzyme UDP-glucose 4-epimerase (GALE) plays a central role in this interplay. GALE interconverts UDP-glucose and UDP-galactose. The same or a similar epimerase is responsible for the interconversion of UDP-GlcNAc and UDP-GalNAc. This dual specificity of the epimerase creates a direct link between the metabolism of neutral and amino sugars.

Furthermore, UDP-glucose serves as a precursor for UDP-glucuronic acid (UDP-GlcUA). ontosight.ai This molecule can, in turn, be a branching point in the synthesis of other nucleotide sugars, further integrating the metabolic fates of these compounds. ontosight.ai This intricate network allows cells to fine-tune the production of specific nucleotide sugars in response to developmental cues and environmental changes. ontosight.ai

Regulation of Nucleotide Sugar Pool Homeostasis and its Impact on Glycosylation

The maintenance of stable intracellular concentrations, or homeostasis, of nucleotide sugar pools is vital for proper glycosylation. Glycosylation is the process of attaching sugar chains (glycans) to proteins and lipids, and it is critical for a wide range of cellular functions, including cell signaling, adhesion, and immune responses. ontosight.aiontosight.ai

The synthesis of UDP-GalNAc is tightly regulated to meet the cell's demands for this important building block. The enzyme that catalyzes the first committed step in the hexosamine biosynthesis pathway, glucosamine-6-phosphate synthase, is subject to feedback inhibition by UDP-GlcNAc. nih.gov This means that when levels of UDP-GlcNAc are high, its own production is slowed down, which in turn affects the availability of UDP-GalNAc.

The concentration of UDP-GalNAc directly influences the extent and type of O-linked glycosylation, a specific type of glycosylation that begins with the attachment of N-acetylgalactosamine to a protein. oup.com A family of enzymes known as polypeptide N-acetylgalactosaminyltransferases (ppGaNTases) transfers GalNAc from UDP-GalNAc to serine and threonine residues on proteins. oup.comnih.gov The availability of UDP-GalNAc can therefore impact the function of numerous proteins that rely on O-glycans for their proper structure and activity. oup.com

Table 1: Key Enzymes in UDP-N-acetyl-D-galactosamine Metabolism

| Enzyme | Function | Metabolic Pathway |

| UDP-N-acetyl-D-glucosamine 4-epimerase | Converts UDP-GlcNAc to UDP-GalNAc ontosight.ai | Amino Sugar and Nucleotide Sugar Metabolism |

| Glucosamine-6-phosphate synthase | Catalyzes the first step in hexosamine biosynthesis nih.gov | Amino Sugar and Nucleotide Sugar Metabolism |

| Polypeptide N-acetylgalactosaminyltransferases (ppGaNTases) | Transfer GalNAc from UDP-GalNAc to proteins oup.comnih.gov | O-linked Glycosylation |

Subcellular Localization of UDP-N-acetyl-D-galactosamine Synthesis and Translocation

The synthesis of UDP-GalNAc primarily occurs in the cytoplasm, where the necessary precursor molecules and enzymes are located. nih.gov However, the utilization of UDP-GalNAc for glycosylation takes place within the Golgi apparatus. researchgate.net Therefore, a critical step in its metabolic journey is its transport from the cytoplasm into the lumen of the Golgi.

This translocation is mediated by specific nucleotide sugar transporters (NSTs), which are multipass transmembrane proteins located in the Golgi membrane. These transporters ensure that a sufficient supply of UDP-GalNAc is available to the glycosyltransferases within the Golgi. The efficient transport of UDP-GalNAc across the Golgi membrane is essential for the proper synthesis of a vast array of glycoproteins and glycolipids.

Enzymatic Roles and Functions of Udp N Acetyl D Galactosamine As a Glycosyl Donor

Role in Mucin-Type O-Glycosylation

Mucin-type O-glycosylation is a widespread form of protein modification initiated by the transfer of a GalNAc residue from UDP-GalNAc to the hydroxyl group of serine (Ser) or threonine (Thr) residues on a polypeptide chain. researchgate.netnih.govuniprot.org This initial step is catalyzed by a family of enzymes called polypeptide N-acetylgalactosaminyltransferases (GALNTs) and is fundamental to the synthesis of mucins, which are heavily glycosylated proteins that form protective mucous barriers. wikipedia.orgoup.com

The initiation of mucin-type O-glycosylation is a highly regulated process controlled by a large family of GALNT enzymes. nih.govmdpi.com These enzymes are responsible for forming the foundational GalNAcα1-O-Ser/Thr linkage, also known as the Tn antigen. nih.govaginganddisease.org

The human genome encodes 20 distinct GALNT isoforms, highlighting the complexity and importance of this initial glycosylation step. mdpi.comnih.govnih.gov While some of these isoforms exhibit overlapping functions, many have unique expression patterns and substrate specificities, suggesting they perform specialized roles in different tissues and at different developmental stages. oup.comnih.govresearchgate.net The existence of such a large family of enzymes allows for the precise control of O-glycosylation patterns on a wide variety of proteins. nih.gov

Below is a table detailing some of the human GALNT isoforms and their characteristics:

| Isoform | Tissue Expression (Human) | Notable Substrates/Functions |

| GALNT1 | Widely expressed | Involved in the glycosylation of CD44, affecting cancer cell phenotype. nih.gov |

| GALNT2 | Widely expressed | Mutations are associated with certain inherited diseases. mdpi.com |

| GALNT3 | Primarily in pancreas and testis, lower in kidney, prostate, and intestine. mdpi.com | Mutations linked to familial tumoral calcinosis. mdpi.com Glycosylates Fibroblast Growth Factor 23 (FGF23). ohiolink.edu |

| GALNT6 | Expressed in placenta, trachea, brain, and pancreas. mdpi.com | Specifically glycosylates fibronectin in vivo. mdpi.com |

| GALNT8 | Part of a discrete subfamily with GALNT9, GALNT18, and GALNT19. nih.gov | Widely expressed with low detectable activity. nih.gov |

| GALNT9 | Primarily brain-specific. researchgate.net | Believed to catalyze O-glycosylation in the brain. researchgate.net |

| GALNT13 | Selectively expressed in the brain. nih.gov | Splice variants exist with different affinities for glycopeptide substrates. nih.gov |

| GALNT16 | Widely expressed, abundant in the heart. nih.gov | Possesses robust polypeptide transferase activity. nih.gov |

| GALNT17 | Further characterization ongoing. nih.gov | |

| GALNT18 | Widely expressed. nih.gov | Has low but detectable enzymatic activity. nih.gov |

| GALNT20 | Homologous to GALNT11 but lacks a lectin domain. nih.gov | No detectable transferase activity with tested substrates. nih.gov |

GALNTs exhibit distinct but often overlapping specificities for their peptide substrates. acs.org The selection of serine and threonine residues for glycosylation is influenced by the surrounding amino acid sequence, as well as by the presence of prior glycosylation on the substrate. oup.comohiolink.edu Many GALNTs show a preference for threonine residues over serine residues. nih.gov The substrate specificity is not solely determined by the primary sequence but also by the three-dimensional structure of the protein.

Several factors contribute to the substrate specificity of GALNTs:

Peptide Sequence: While there is no strict consensus sequence for O-glycosylation, certain amino acids are frequently found near the glycosylation site. nih.gov For example, proline is often found at positions -3, -1, +1, or +3 relative to the glycosylated serine or threonine. nih.gov

Prior Glycosylation: Some GALNTs prefer to act on peptides that are already glycosylated, a phenomenon known as glycopeptide specificity. researchgate.net The lectin domain of these enzymes recognizes existing O-GalNAc residues, which helps to position the catalytic domain for subsequent glycosylation. nih.govresearchgate.net

Isoform-Specific Preferences: Different GALNT isoforms have unique preferences for amino acid sequences flanking the acceptor site. biorxiv.org For instance, GALNT1 favors aromatic residues at the -1 position, while GALNT2 prefers threonine, proline, alanine, or serine at the same position. biorxiv.org

The three-dimensional structures of several GALNTs have been resolved, providing valuable insights into their catalytic mechanism and substrate specificity. nih.gov These enzymes typically consist of a catalytic domain and a C-terminal lectin-like domain. ohiolink.eduacs.org The catalytic domain contains the active site where UDP-GalNAc and the acceptor peptide bind. nih.gov

Key structural features include:

Catalytic Domain: This domain adopts a GT-A fold and contains a conserved DXH motif that is crucial for coordinating a manganese ion (Mn²⁺) and binding to the UDP-GalNAc donor substrate. nih.gov The binding of the donor substrate can induce a conformational change in the enzyme. nih.gov

Lectin Domain: The ricin-like lectin domain recognizes existing GalNAc residues on the substrate, which is particularly important for the activity of glycopeptide-preferring GALNTs. nih.govresearchgate.net

Flexible Linker: A flexible linker connects the catalytic and lectin domains, and its length and sequence can influence the sites of GalNAc addition. nih.gov

Crystal structures of GALNTs in complex with donor and acceptor substrates have revealed the molecular basis for their specificity. acs.orgresearchgate.net These studies show how specific amino acid residues in the active site interact with the peptide substrate, determining the site of glycosylation. biorxiv.org For example, some GALNTs possess a "proline pocket" that accommodates proline residues near the glycosylation site. nih.govbiorxiv.org

The initiation of mucin-type O-glycosylation is traditionally thought to occur primarily in the Golgi apparatus, a central organelle for protein processing and sorting. nih.govwikipedia.org GALNTs are type II transmembrane proteins that reside in the Golgi cisternae. uniprot.orgresearchgate.net Immunofluorescence and immunoelectron microscopy studies have localized human GALNT1, GALNT2, and GALNT3 to the Golgi apparatus in HeLa cells. biologists.com

While O-glycosylation is predominantly a Golgi-based process, some studies have suggested that under certain conditions, such as cellular stress or malignant transformation, GALNTs can be relocated from the Golgi to the endoplasmic reticulum (ER). nih.gova-star.edu.sgpnas.org This relocation can lead to altered glycosylation patterns, which may have implications for disease progression. pnas.org

Initiation of O-Glycan Synthesis via Polypeptide N-acetylgalactosaminyltransferases (GALNTs/ppGalNAc-Ts)

Substrate Specificity and Glycosylation Site Preference of GALNTs

Involvement in Glycolipid Biosynthesis

In addition to its role in glycoprotein (B1211001) synthesis, UDP-GalNAc is also a key precursor in the biosynthesis of certain glycolipids. wikipedia.orgontosight.aiontosight.ai Glycolipids are important components of cell membranes and are involved in cell recognition and signaling. The synthesis of these molecules involves the sequential addition of sugar residues, including GalNAc from UDP-GalNAc, to a lipid core, often ceramide. wikipedia.org This process also primarily occurs in the Golgi apparatus.

Specific Glycolipid Pathways Utilizing N-acetylgalactosamine Residues (e.g., Globoside (B1172493) Synthesis)

UDP-GalNAc is an essential precursor in the biosynthesis of certain glycolipids, which are integral components of cell membranes involved in cell recognition and signaling. ontosight.ai A prominent example is the synthesis of globosides, a class of glycosphingolipids. The synthesis of globoside and the subsequent Forssman antigen involves the sequential addition of sugar residues, with UDP-GalNAc playing a key role as a donor substrate. biolog.deresearchgate.net

The enzymatic transfer of GalNAc from UDP-GalNAc to a precursor molecule is a committed step in these pathways. For instance, the synthesis of globoside (GalNAcβ1-3Galα1-4Galβ1-4Glc-Cer) from trihexosylceramide involves the action of a β-N-acetylgalactosaminyltransferase that utilizes UDP-GalNAc. researchgate.net Further elongation, such as the addition of an α-linked GalNAc to form the Forssman antigen, is catalyzed by an α-N-acetylgalactosaminyltransferase, again using UDP-GalNAc as the donor. researchgate.net Research has shown that the enzymes involved in these pathways, such as UDP-N-acetylgalactosamine:globoside α-N-acetylgalactosaminyltransferase, have specific pH optima and require certain cofactors like Mn2+ for their activity. researchgate.net

| Enzyme | Pathway | Substrate(s) | Product |

| β-N-acetylgalactosaminyltransferase | Globoside Synthesis | Trihexosylceramide, UDP-GalNAc | Globoside |

| α-N-acetylgalactosaminyltransferase | Forssman Antigen Synthesis | Globoside, UDP-GalNAc | Forssman Hapten |

Contribution to Proteoglycan and Glycosaminoglycan (GAG) Biosynthesis

Proteoglycans are a major component of the extracellular matrix and cell surfaces, playing crucial roles in tissue organization and signaling. They are characterized by one or more covalently attached glycosaminoglycan (GAG) chains. The biosynthesis of these GAG chains, such as chondroitin (B13769445) sulfate (B86663) and dermatan sulfate, is a complex process that relies on the availability of UDP-sugar donors, including UDP-GalNAc. wikipathways.orgnih.gov The synthesis of the precursor UDP-sugars occurs in the cytoplasm, and they are then transported into the Golgi apparatus for use by glycosyltransferases. nih.govwikipathways.org

Role in Tetrasaccharide Linkage Region Formation

The attachment of most GAG chains to a core protein is mediated by a common tetrasaccharide linker: GlcAβ1-3Galβ1-3Galβ1-4Xyl-Ser. nih.govfrontiersin.org Following the assembly of this linker, the synthesis of the repeating disaccharide units of chondroitin and dermatan sulfate chains is initiated by the transfer of a GalNAc residue from UDP-GalNAc to the glucuronic acid (GlcA) of the linker. frontiersin.orgnih.gov This crucial step is catalyzed by N-acetylgalactosaminyltransferase-I (GalNAcT-I), encoded by the CSGALNACT1 or CSGALNACT2 genes. frontiersin.org The addition of this first GalNAc residue determines the type of GAG chain that will be synthesized. oup.com

| Enzyme Family | Specific Enzyme | Function in Linkage Region |

| N-acetylgalactosaminyltransferases | GalNAcT-I (CSGALNACT1/2) | Transfers the initial GalNAc residue to the tetrasaccharide linker. frontiersin.org |

Participation in GAG Chain Elongation (e.g., Chondroitin Sulfate, Dermatan Sulfate)

Once the initial GalNAc residue is added, the GAG chain is elongated by the alternating addition of GlcA and GalNAc residues. frontiersin.org UDP-GalNAc serves as the donor for all GalNAc residues in the growing chondroitin sulfate and dermatan sulfate chains. frontiersin.orgnih.gov The elongation process is carried out by a complex of enzymes with glycosyltransferase activities. Specifically, chondroitin sulfate N-acetylgalactosaminyltransferases are responsible for transferring GalNAc from UDP-GalNAc to the non-reducing end of the growing chain. frontiersin.orguniprot.org

The enzymes involved in the elongation of chondroitin and dermatan sulfate chains exhibit specificity for their acceptor and donor substrates. Chondroitin synthase, for example, possesses both glucuronyltransferase and N-acetylgalactosaminyltransferase activity to add GlcA and GalNAc residues, respectively. researchgate.net The availability and ratio of UDP-GlcNAc to UDP-GalNAc can influence the type of GAG chain synthesized, highlighting the importance of regulated UDP-sugar biosynthesis. biologists.com

| GAG Chain | Repeating Disaccharide Unit | Key Elongation Enzymes | Role of UDP-GalNAc |

| Chondroitin Sulfate | [-4GlcAβ1–3GalNAcβ1-]n | Chondroitin synthase, GalNAcT-II | Donor of GalNAc residues. frontiersin.orgnih.gov |

| Dermatan Sulfate | [-4IdoAα1-3GalNAcβ1-]n | Chondroitin synthase, Dermatan sulfate epimerases | Donor of GalNAc residues prior to epimerization of GlcA to IdoA. nih.govresearchgate.net |

Regulatory Mechanisms and Factors Affecting Udp N Acetyl D Galactosamine Metabolism and Utilization

Transcriptional and Translational Control of Key Biosynthetic and Transfer Enzymes

The enzymes responsible for both the synthesis of UDP-GalNAc and its subsequent transfer to proteins are subject to rigorous transcriptional and translational oversight. The primary enzyme for UDP-GalNAc synthesis is the bifunctional UDP-galactose-4-epimerase (GALE), which interconverts UDP-N-acetylglucosamine (UDP-GlcNAc) and UDP-GalNAc. genecards.org The enzymes that transfer GalNAc to proteins are the polypeptide N-acetylgalactosaminyltransferases (GALNTs), a large family of proteins that initiate mucin-type O-glycosylation. nih.govacs.orgnih.gov

The expression of the 20 known human GALNT genes is highly regulated and exhibits distinct tissue- and cell-type-specific patterns, which underscores their specialized roles in development and normal physiology. nih.govoup.comnih.gov This differential expression is a key determinant of the specific O-glycan structures a cell can synthesize.

For instance, quantitative analysis in murine tissues has shown that while Galnt1 and Galnt2 are broadly and strongly expressed in many tissues, other isoforms have highly restricted expression profiles. nih.gov GALNT13 is notably expressed with high specificity in neuronal cells, including the fetal and adult brain. uniprot.orgoncotarget.com In contrast, GALNT5 expression is highly tissue-specific, and in gastric cancer, its high expression correlates with well-differentiated carcinomas. oncotarget.com The respiratory system also shows dynamic and unique regulation of Galnt genes in response to environmental stimuli and infection. oup.com

This tissue-specific expression suggests a "glycosylation code" where clusters of co-expressed glycosylation genes help define tissue identity and function. nih.gov The differential expression of GALNT genes is also a critical factor in various pathologies, including cancer, where aberrant expression patterns contribute to altered glycosylation, affecting cell adhesion, migration, and signaling. oncotarget.comresearchgate.net

Tissue-Specific Expression of Selected GALNT Isoforms

This table summarizes the characteristic expression patterns of several key GALNT enzymes across different human and murine tissues, highlighting their specialized roles.

| GALNT Isoform | Primary Tissue/Cell Type of Expression | Associated Function/Observation | Reference |

|---|---|---|---|

| GALNT1 | Widely expressed; high in trachea, lung, B-cells | General O-glycosylation initiation; involved in heart valve development. | nih.govoncotarget.comoup.com |

| GALNT2 | Widely expressed; high in trachea, B-cells | General O-glycosylation initiation. | nih.govoncotarget.comoup.com |

| GALNT3 | Expressed in various tissues; mutations linked to disease. | Mutations cause familial tumoral calcinosis. | oncotarget.comgoogle.comacgg.asia |

| GALNT7 | Overexpressed in several cancers (laryngeal, cervical). | Associated with carcinogenesis and metastasis. | oncotarget.com |

| GALNT13 | Specifically expressed in neuronal cells (brain, cerebellum). | Synthesizes GalNAc α-serine/threonine antigen in neurons. | nih.govuniprot.orgoncotarget.com |

Post-translational Modifications of Enzymes Involved in UDP-N-acetyl-D-galactosamine Utilization

The activity of enzymes that utilize UDP-GalNAc, particularly the GALNTs, can be modulated by post-translational modifications (PTMs). These modifications add another layer of regulatory control, fine-tuning enzyme function in response to cellular signals. GALNTs are known to be glycoproteins themselves, and modifications such as N-linked glycosylation are observed. uniprot.orguniprot.org The functional significance of these PTMs is an area of active research, but they are thought to influence enzyme stability, localization, and substrate interaction. For example, O-glycosylation can act as a regulatory signal, similar to phosphorylation, modifying protein activity within minutes. europa.eu

Allosteric Regulation and Feedback Mechanisms within Nucleotide Sugar Pathways

The biosynthesis of nucleotide sugars is a tightly controlled process, often regulated by feedback inhibition where the end product of a pathway inhibits an earlier enzymatic step. numberanalytics.comlibretexts.org In the context of UDP-GalNAc, its precursor UDP-GlcNAc is a key regulator. The enzyme glutamine:fructose-6-phosphate (B1210287) amidotransferase (GFAT), which catalyzes the rate-limiting step of the hexosamine biosynthetic pathway (HBP), is subject to feedback inhibition by UDP-GlcNAc. researchgate.netbiorxiv.org This ensures that the production of hexosamine products is curtailed when sufficient levels are present.

Furthermore, the GALE enzyme, which directly produces UDP-GalNAc, can be influenced by the relative concentrations of its substrates and products. In some bacterial systems, nucleotide sugar-synthesizing enzymes are allosterically regulated by their products, highlighting a conserved mechanism for controlling glycan precursor pools. acs.orgnih.govnih.gov For example, the bacterial enzyme UDP-N-acetylglucosamine 2-epimerase is allosterically activated by its own substrate, UDP-GlcNAc, demonstrating direct interaction between a substrate and an allosteric activator. ebi.ac.ukembopress.org This type of regulation allows the cell to rapidly adjust the flow of metabolites through the pathway in response to changing needs.

Influence of Cellular Energy Status and Nutrient Availability

The synthesis of UDP-GalNAc is intrinsically linked to the cell's metabolic state, as the hexosamine biosynthetic pathway (HBP) integrates inputs from carbohydrate (glucose), amino acid (glutamine), nucleotide (UTP), and lipid (acetyl-CoA) metabolism. europa.eumdpi.com Consequently, the availability of these nutrients directly impacts the cellular pool of UDP-GlcNAc and, subsequently, UDP-GalNAc.

Increased glucose availability can lead to a rapid increase in cellular UDP-GlcNAc levels. mdpi.com However, the relationship is not always linear, as the pathway's feedback mechanisms can buffer against fluctuations. biorxiv.org Cellular energy status, reflected by ATP levels, is also crucial. The synthesis of UDP-glucose, a precursor for UDP-galactose and subsequently UDP-GalNAc via the GALE epimerase, requires UTP, which is energetically expensive. europa.eulibretexts.org Therefore, under conditions of energy stress (low ATP), the production of nucleotide sugars may be limited. libretexts.org This positions UDP-GalNAc as a key sensor, linking nutrient availability and energy status to the regulation of protein glycosylation, a major cellular function. europa.eubiorxiv.org

Genetic Perturbations and Enzyme Deficiencies Affecting UDP-N-acetyl-D-galactosamine Levels or Glycosylation Pathways

Genetic defects in the enzymes involved in UDP-GalNAc metabolism or utilization lead to a class of rare inherited diseases known as Congenital Disorders of Glycosylation (CDG). uzh.chbiochemia-medica.comnih.gov These disorders highlight the critical role of precise glycosylation for human health and development.

Mutations in the GALE gene cause Epimerase-Deficiency Galactosemia (Galactosemia Type III), a disorder that can impair the synthesis of both UDP-galactose and UDP-GalNAc. genecards.orguzh.chresearchgate.net The severity of GALE deficiency can range from a benign form, affecting only red blood cells, to a severe, systemic form causing liver failure, cognitive impairment, and developmental delays, reflecting the importance of GALE in multiple glycosylation pathways. uzh.chnih.gov

Similarly, mutations in GALNT genes are linked to specific diseases. For example, loss-of-function mutations in GALNT3 cause familial tumoral calcinosis, a condition characterized by hyperphosphatemia and ectopic calcifications. google.comacgg.asianih.govnih.gov This is because GALNT3 is required for the proper O-glycosylation of Fibroblast Growth Factor 23 (FGF23), a key hormone in phosphate (B84403) regulation. nih.govnih.gov

Genetic Disorders Associated with UDP-GalNAc Metabolism and Utilization

This table outlines key genetic disorders resulting from defects in the enzymes responsible for the synthesis or transfer of UDP-GalNAc, detailing the affected gene and the resulting pathology.

| Disorder Name | Affected Gene | Enzyme | Primary Consequence | Reference |

|---|---|---|---|---|

| Galactosemia Type III (GALE-CDG) | GALE | UDP-galactose-4-epimerase | Impaired synthesis of UDP-Galactose and UDP-GalNAc, leading to systemic glycosylation defects. | genecards.orguzh.chnih.gov |

| Familial Tumoral Calcinosis (GALNT3-CDG) | GALNT3 | Polypeptide N-acetylgalactosaminyltransferase 3 | Impaired O-glycosylation of FGF23, leading to hyperphosphatemia and ectopic calcification. | google.comacgg.asianih.gov |

| Disorders of O-GalNAcylation | e.g., C1GALT1, GALNT2 | Various glycosyltransferases | Defective synthesis of mucin-type O-glycans, leading to a range of developmental and physiological issues. | cdghub.com |

Research Methodologies and Investigative Approaches Centered on Udp N Acetyl D Galactosamine

Chemical Biology Tools for Glycosylation Research

Chemical biology has provided powerful tools for the study of glycosylation, a fundamental post-translational modification. By employing synthetic analogs of natural sugar donors, researchers can probe and visualize glycan synthesis and dynamics in ways not possible with traditional biochemical methods.

A cornerstone of modern glycosylation research is the use of UDP-N-acetyl-D-galactosamine (UDP-GalNAc) analogs that contain a bioorthogonal chemical reporter group, such as an azide (B81097). biorxiv.org The most prominent of these is UDP-N-azidoacetylgalactosamine (UDP-GalNAz), an analog where the N-acetyl group of the natural substrate is replaced by an N-azidoacetyl group. medchemexpress.commedchemexpress.com This modification is subtle enough to be accepted by the cellular machinery, including the glycosyltransferase enzymes that use UDP-GalNAc as a donor. pnas.orgnih.gov

Once the azido-sugar (GalNAz) is incorporated into a glycoprotein (B1211001), the azide group serves as a chemical handle. It can be selectively reacted with a probe molecule containing a complementary functional group, such as an alkyne or a cyclooctyne, through bioorthogonal chemistry—a reaction that occurs efficiently in a biological environment without interfering with native biochemical processes. medchemexpress.compnas.org This two-step strategy allows for the specific labeling and detection of newly synthesized glycoproteins. pnas.orgresearchgate.net

Metabolic labeling is a technique where living cells are supplied with a synthetic, chemically modified precursor that they incorporate into biomolecules. For glycoprotein labeling, cells are often cultured with a membrane-permeable, per-O-acetylated version of the azido-sugar, such as Ac4GalNAz. pnas.orgrsc.org Inside the cell, esterase enzymes remove the acetyl groups, and the resulting GalNAz enters the hexosamine biosynthetic pathway, where it is converted into the high-energy donor substrate, UDP-GalNAz. pnas.orgbiorxiv.orgresearchgate.net

This UDP-GalNAz is then used by polypeptide N-acetyl-α-galactosaminyltransferases (ppGalNAcTs) in the Golgi apparatus to add a GalNAz residue to serine or threonine residues on proteins, initiating mucin-type O-glycosylation. pnas.orgrsc.org The azide-tagged glycoproteins can then be detected using a process called bioorthogonal tagging. The most common methods are the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted alkyne-azide cycloaddition (SPAAC), which covalently attach a reporter molecule (e.g., a fluorophore or biotin) to the azide handle. medchemexpress.comresearchgate.net

Key Research Findings from Metabolic Labeling Studies:

Substrate Efficiency: Studies have shown that UDP-GalNAz is a competent substrate for multiple ppGalNAcT isoforms, although it may be incorporated with slightly lower efficiency than the natural UDP-GalNAc. pnas.orgmdpi.com

Pathway Specificity: While Ac4GalNAz is designed to target mucin-type O-glycans, it can be metabolically converted to UDP-GlcNAz by the epimerase enzyme GALE. This can lead to its incorporation into other glycan types, such as O-GlcNAc modifications in the nucleus and cytoplasm and N-linked glycans. pnas.orgrsc.orgnih.gov

Selective Probing: To overcome the challenge of metabolic crossover, researchers have designed modified analogs like UDP-GalNAzMe (UDP-N-(S)-azidopropionylgalactosamine), which are more resistant to epimerization by GALE, allowing for more specific labeling of O-GalNAc glycoproteins. nih.gov

The combination of metabolic labeling with bioorthogonal chemistry is a powerful tool for visualizing glycans in living systems. By using fluorescent probes that react with the incorporated azido-sugars, researchers can image the location, trafficking, and turnover of glycoproteins in real-time. pnas.orgrsc.org

This approach has been successfully applied in various cellular and organismal models, including cultured human cells and developing zebrafish embryos. pnas.orgresearchgate.net In zebrafish, for instance, direct microinjection of UDP-GalNAz, bypassing the need for metabolic conversion of a precursor, enabled the imaging of glycan synthesis at very early stages of development—a feat not achievable with previous methods. nih.govresearchgate.net

Key Research Findings from Imaging Studies:

Temporal Resolution: By using a two-color labeling strategy, where distinct fluorescent probes are added at different times, researchers can distinguish between "old" and "new" populations of glycans within the same cell or organism. This allows for the tracking of glycan trafficking, internalization, and turnover. nih.gov

In Vivo Applicability: The bioorthogonal nature of the chemistry involved makes it suitable for use in living organisms, providing spatial and temporal information about glycosylation during complex processes like embryogenesis. pnas.org

High-Resolution Imaging: Recent advancements have combined metabolic labeling with super-resolution microscopy techniques to visualize individual sugars on the cell surface, offering unprecedented detail of the glycocalyx architecture. biorxiv.org

Metabolic Labeling and Bioorthogonal Tagging of Glycoproteins

Chemoenzymatic Synthesis of Complex Glycoconjugates and Modified Substrates

Chemoenzymatic synthesis combines the precision of enzymes with the flexibility of chemical synthesis to create complex molecules that are difficult to produce by either method alone. This approach is widely used to generate libraries of well-defined glycans and modified nucleotide sugar substrates for research. rsc.orgnih.gov

The synthesis of UDP-GalNAc analogs often involves multiple steps. For example, various N-acetylgalactosamine-1-phosphate analogs can be synthesized chemically and then tested as substrates for uridyltransferase enzymes like GlmU or human UDP-GalNAc pyrophosphorylase (AGX1) to produce the final UDP-sugar analog. nih.govresearchgate.netrpi.edu This method allows for the creation of a diverse range of UDP-sugar donors with different modifications, which can then be used to synthesize unnatural glycans with specific properties. nih.gov

| UDP-Sugar Analog | Key Structural Modification | Enzyme(s) Used in Synthesis | Primary Research Application | Reference |

|---|---|---|---|---|

| UDP-GalNAz | N-azidoacetyl group at C-2 | AGX1, GlmU | Metabolic labeling and imaging of O-GalNAc glycans | pnas.orgresearchgate.net |

| UDP-GalNAc-alkyne | N-alkynylacetyl group at C-2 | GlmU | Synthesis of 'clickable' glycosaminoglycans | nih.gov |

| UDP-GalNAzMe | N-(S)-azidopropionyl group at C-2 | mut-AGX1 | Selective labeling of O-GalNAc glycans with reduced epimerization | nih.gov |

| UDP-6-azido-GalNAc | Azide group at C-6 | Not specified | Glycoengineering and synthesis of biomarkers |

In Vitro Enzymatic Assays for Glycosyltransferases and Epimerases

In vitro assays are essential for characterizing the activity and substrate specificity of enzymes involved in glycosylation, such as glycosyltransferases and epimerases. These assays are performed in a controlled environment outside of a living organism, allowing for precise measurement of kinetic parameters.

A classic and highly sensitive method for measuring glycosyltransferase activity involves the use of a radiolabeled donor substrate, such as UDP-[³H]GalNAc or UDP-[¹⁴C]GalNAc. acs.orgnih.gov In this type of assay, the enzyme (a glycosyltransferase) is incubated with the radiolabeled UDP-GalNAc and an appropriate acceptor molecule (e.g., a peptide or an oligosaccharide). nih.govresearchgate.net

The enzyme catalyzes the transfer of the radiolabeled GalNAc moiety from the UDP donor to the acceptor. The reaction is then stopped, and the glycosylated product is separated from the unreacted radiolabeled UDP-GalNAc. The amount of radioactivity incorporated into the product is then quantified using methods like scintillation counting. researchgate.net This measurement is directly proportional to the enzyme's activity. researchgate.net While sensitive, this method produces radiochemical waste and can be costly and cumbersome. acs.org

| Assay Method | Principle | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Radiometric Assay | Transfer of a radiolabeled sugar (e.g., [³H]GalNAc) from UDP-[³H]GalNAc to an acceptor. | High sensitivity; allows for quantification of low enzyme levels. | Requires handling of radioactive materials; produces hazardous waste; costly. | acs.orgresearchgate.net |

| Phosphatase-Coupled Assay | The UDP released from the glycosyltransferase reaction is hydrolyzed by a phosphatase, and the released inorganic phosphate (B84403) is detected colorimetrically. | Non-radioactive; continuous; suitable for high-throughput screening. | Requires a specific coupling phosphatase that does not interfere with the primary reaction. | oup.com |

| Azido-ELISA | Uses UDP-GalNAz as a donor and a biotinylated peptide acceptor. The azide-tagged product is captured on a plate and detected with a streptavidin-conjugated probe. | Non-radioactive; directly measures transferase activity. | Can be less efficient due to multiple solid-phase reaction steps. | acs.org |

Characterization of Enzyme Kinetics and Inhibitor Studies

The study of enzyme kinetics is fundamental to understanding the catalytic mechanisms and regulation of enzymes involved in UDP-GalNAc metabolism, such as polypeptide N-acetylgalactosaminyltransferases (GALNTs) and UDP-galactose 4'-epimerase (GALE). Kinetic analyses determine key parameters like the Michaelis constant (K_m) and maximum reaction velocity (V_max), which describe the affinity of an enzyme for its substrate and its maximum catalytic rate, respectively. americanpeptidesociety.org

For instance, the kinetic properties of GALNTs are often assessed using peptide substrates and the donor substrate, UDP-GalNAc. nih.gov In one study, kinetic data for a snail-derived ppGalNAc-T were obtained by varying the concentration of a mucin-derived peptide acceptor (Muc2) while keeping the UDP-GalNAc concentration constant, and vice versa. The resulting data, analyzed using Lineweaver-Burk plots, provided the K_m values for both substrates. nih.gov Similarly, the kinetics of GALE, which catalyzes the reversible epimerization of UDP-N-acetyl-D-glucosamine (UDP-GlcNAc) to UDP-GalNAc, have been characterized. cambridge.orgnih.gov The activity of GALE can be measured using a coupled spectrophotometric assay where the product, UDP-glucose, is oxidized by UDP-glucose dehydrogenase in the presence of NAD+, leading to a measurable change in absorbance. cambridge.org

Inhibitor studies are crucial for elucidating enzyme mechanisms and for developing potential therapeutic agents. Inhibitors can act through various mechanisms, including competitive, non-competitive, and uncompetitive inhibition. americanpeptidesociety.org For GALNTs, both substrate analogs and other molecules have been investigated. Uridine (B1682114) diphosphate (B83284) (UDP) itself can act as a feedback inhibitor. figshare.comacs.org Synthetic analogs of UDP-GalNAc, where the anomeric oxygen is replaced by a C-glycosidic hydroxymethylene linkage, have been designed as potential competitive inhibitors that mimic the transition state of the transfer reaction. acs.orgresearchgate.netacs.org Other studies have explored compounds that target both the catalytic and lectin domains of GALNTs to achieve improved potency and selectivity for specific isoforms. nih.gov For GALE, compounds like ebselen (B1671040) have been shown to inhibit its activity. nih.gov

Table 1: Examples of Kinetic Parameters and Inhibitors for UDP-GalNAc-Related Enzymes

| Enzyme | Substrate(s) | K_m Value | Inhibitor Example | Inhibition Type/Mechanism | Reference |

|---|---|---|---|---|---|

| Biomphalaria glabrata ppGalNAc-T | Muc2 peptide | 0.01-0.82 mM (varied) | UMP, UDP, UTP | Feedback inhibition | nih.govresearchgate.net |

| Biomphalaria glabrata ppGalNAc-T | UDP-GalNAc | 0.01-2 mM (varied) | UMP, UDP, UTP | Feedback inhibition | nih.govresearchgate.net |

| Entamoeba histolytica GALE | UDP-glucose | 31.82 µM | Ebselen | IC_50 = 1.2 µM (for UDP-GalNAc) | nih.gov |

| Human GALNT2 | Peptide acceptor, UDP-GalNAc | Not specified | Glycopeptide 19 | Dual-domain binding (catalytic & lectin) | nih.gov |

Genetic and Cell Biological Approaches

Gene Editing and Knockdown Models for Functional Studies of Related Enzymes (e.g., GALNTs, GALE)

Modern genetic techniques, particularly CRISPR/Cas9-based gene editing and RNA interference (RNAi), have revolutionized the study of glycosylation pathways. oup.comnih.gov These tools allow for the precise knockout, knockdown, or modification of genes encoding key enzymes like GALNTs and GALE, enabling researchers to dissect their specific roles in cellular processes.

CRISPR/Cas9 technology has been used to create stable knockout cell lines. For example, knocking out GALE in human cell lines results in cells with significantly reduced levels of UDP-Gal and UDP-GalNAc. researchgate.netnih.gov These GALE knockout cells exhibit defects in the biosynthesis of both O-glycans and N-glycans, leading to the hypoglycosylation of cell-surface receptors. nih.gov Such models are invaluable for studying the consequences of impaired galactose metabolism and for creating "on-demand" glycosylation systems where glycan complexity can be controlled by supplementing the culture media with specific sugars like galactose or GalNAc. researchgate.net CRISPR has also been applied to create libraries of cells, each with a specific glycosylation-related gene knocked out, providing a powerful platform for high-throughput functional screens. synthego.com

RNAi, using small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs), offers a method for transiently silencing gene expression. horizondiscovery.com This approach has been used to study the function of GALE in organismal models like the fruit fly, Drosophila melanogaster, and the red flour beetle, Tribolium castaneum. nih.govfrontiersin.orgnih.gov In Drosophila, conditional knockdown of GALE is lethal, demonstrating its essential role in development. nih.gov In Tribolium, silencing GALE expression via RNAi reduces the availability of UDP-Gal and UDP-GalNAc, leading to high mortality and highlighting the importance of O-glycosylation for insect survival. nih.govfrontiersin.org

Analysis of Glycosylation Phenotypes in Various Cellular and Organismal Models

The genetic manipulation of enzymes like GALNTs and GALE leads to distinct glycosylation phenotypes that can be analyzed in various models. These phenotypes provide insights into the biological functions of specific glycan structures.

In cellular models, such as Chinese Hamster Ovary (CHO) cells or human cell lines like HEK293T, the effects of gene editing are often assessed by analyzing changes in the cell-surface glycome. researchgate.netplos.org For example, GALE knockout cells show decreased binding of lectins that recognize galactose or GalNAc residues, confirming altered cell-surface glycosylation. nih.gov Furthermore, these cells can display functional defects, such as impaired integrin-mediated cell adhesion. nih.gov The creation of isogenic human cell line models for congenital disorders of glycosylation (CDG), where specific mutations are introduced using CRISPR/Cas9, allows for detailed characterization of glycosylation defects. frontiersin.org

Organismal models offer a systemic view of the roles of glycosylation. In mice, the targeted deletion of C1galt1, the gene encoding Core 1 synthase which uses UDP-Gal to extend the initial O-GalNAc, results in embryonic lethality, demonstrating the critical role of core 1 O-glycans in development. spandidos-publications.com In Drosophila, partial loss of GALE function makes the flies susceptible to dietary galactose, mirroring the phenotype of human patients with epimerase-deficiency galactosemia. nih.gov Studies in insects have also revealed that silencing genes involved in O-GalNAc synthesis can block pupation and cause high mortality, underscoring the importance of this glycosylation pathway in post-embryonic development. frontiersin.org

Spectroscopic and Chromatographic Techniques for Metabolite Analysis

Quantification of UDP-N-acetyl-D-galactosamine and Related Nucleotide Sugars in Biological Samples

Accurate quantification of UDP-GalNAc and other nucleotide sugars in biological samples is essential for understanding the regulation of glycosylation pathways. Various analytical techniques, primarily based on chromatography and mass spectrometry, are employed for this purpose.

High-Performance Liquid Chromatography (HPLC) is a widely used method. Ion-pair reversed-phase HPLC can separate a mixture of nucleotide sugars, allowing for their quantification based on UV absorbance. researchgate.net However, a significant challenge is the co-elution of epimers like UDP-GalNAc and UDP-GlcNAc. jhu.edubiorxiv.org Specialized HPLC methods using borate-containing buffers can resolve these epimers, but this often requires a two-step process. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) offers superior sensitivity and selectivity. nih.gov Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly well-suited for separating these polar metabolites and is highly compatible with mass spectrometric detection. nih.govresearchgate.net Tandem mass spectrometry (MS/MS) operating in multiple reaction monitoring (MRM) mode allows for highly specific and sensitive quantification of individual nucleotide sugars, including UDP-GalNAc, even in complex biological extracts from as few as 1x10^6 cells. researchgate.netresearchgate.net This method can achieve limits of detection in the picogram-per-milliliter range. researchgate.net

Table 2: Comparison of Analytical Techniques for UDP-GalNAc Quantification

| Technique | Principle | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Ion-Pair Reversed-Phase HPLC-UV | Separation based on hydrophobicity after pairing with an ion agent; detection by UV absorbance. | Good for separating major nucleotide sugars. | Difficulty separating epimers (UDP-GalNAc/UDP-GlcNAc); ion-pair reagents can interfere with MS. | researchgate.netnih.gov |

| HILIC-ESI-MS/MS | Separation based on partitioning between a polar stationary phase and a less polar mobile phase; detection by mass spectrometry. | High sensitivity and specificity; compatible with MS; can separate epimers under optimized conditions. | Requires specialized columns and expertise. | nih.govresearchgate.net |

| Porous Graphitized Carbon (PGC) LC-MS | Separation on a graphitic carbon stationary phase. | Evades contamination from ion-pairing reagents. | Can have poor separation of UDP-GlcNAc and UDP-GalNAc; column requires significant regeneration. | jhu.eduacs.org |

These advanced methodologies provide a robust toolkit for researchers to investigate the complex world of UDP-GalNAc metabolism and its role in health and disease, paving the way for a deeper understanding of glycosylation.

Implications of Altered Udp N Acetyl D Galactosamine Metabolism and Glycosylation in Biological Processes and Disease Mechanisms

Modulation of Cellular Signaling Pathways via Glycosylation

The glycosylation of proteins, initiated by the transfer of GalNAc from UDP-GalNAc, is a significant mechanism for modulating cellular signaling pathways. ontosight.aiontosight.ai Glycoproteins are involved in a wide array of signaling events, and alterations in their glycan structures can have substantial effects on cell behavior. ontosight.aioncotarget.com For example, the glycosylation status of receptor tyrosine kinases can influence their dimerization and subsequent activation, thereby affecting downstream signaling cascades that control cell growth, differentiation, and survival. oncotarget.com O-glycosylation can also impact the stability and localization of signaling molecules. atlasgeneticsoncology.org Dysregulation of this process can lead to the aberrant activation or inhibition of signaling pathways, contributing to the pathogenesis of diseases such as cancer. oncotarget.comatlasgeneticsoncology.org

Association with Cancer Biology

The metabolism of UDP-GalNAc and the enzymes that utilize it are intimately linked to the biology of cancer. Altered glycosylation is a well-established hallmark of malignant transformation and progression. nih.govoncotarget.com

A common feature of many cancers is the expression of truncated or altered O-glycan structures on the cell surface. scispace.comnih.govresearchgate.net This aberrant glycosylation is often due to changes in the expression and activity of GALNTs, the enzymes that use UDP-GalNAc to initiate O-glycosylation. biosyn.com In malignant tissues, glycoproteins like mucins often display truncated O-glycans, such as the Tn and sialyl-Tn antigens. scispace.combiosyn.combrookes.ac.uk These structures are typically masked in healthy cells but become exposed in cancer cells, a phenomenon associated with poor prognosis. nih.govbrookes.ac.uk The presence of these cancer-associated carbohydrate antigens can influence cell adhesion, immune recognition, and metastasis. scispace.combiosyn.com For example, abnormally glycosylated Mucin 1 (MUC1) is a well-known biomarker for breast cancer. scispace.comeurekaselect.com

The dysregulation of specific GALNT isoenzymes has been directly implicated in cellular transformation and the development of various cancers. oncotarget.com The family of GALNTs comprises around 20 members, each with distinct substrate specificities and expression patterns, suggesting they have specific roles in different tissues and cellular processes. oncotarget.combrookes.ac.uk

The overexpression or altered activity of certain GALNTs can lead to changes in the glycosylation of key proteins, promoting a malignant phenotype. For example:

GALNT1: Overexpression has been linked to enhanced malignancy in gastric cancer by promoting the Wnt/β-catenin signaling pathway through abnormal O-glycosylation of CD44. ijbs.com

GALNT2: Overexpression is associated with poor survival in colorectal cancer and has been shown to promote migration, invasion, and peritoneal metastasis. nih.gov It can also suppress the malignant proliferation of neuroblastoma cells. oncotarget.com

GALNT3: Altered expression has been noted in non-small cell lung carcinoma and gastric carcinomas, potentially affecting prognosis. oncotarget.com

GALNT6: This enzyme is frequently overexpressed in breast cancer and is considered an early event in carcinogenesis. oncotarget.comnih.gov It can cause aberrant glycosylation of MUC1, which in turn can up-regulate cell adhesion molecules like β-catenin and E-cadherin, contributing to mammary carcinogenesis. oncotarget.com Overexpression of GALNT6 and the subsequent O-glycosylation of fibronectin can disrupt normal mammary epithelial cell morphogenesis and promote transformation. oncotarget.comatlasgeneticsoncology.org In lung adenocarcinoma, GALNT6 overexpression promotes epithelial-to-mesenchymal transition (EMT), wound healing, and invasion. nih.gov

GALNT7: Overexpression is associated with carcinogenesis and metastasis in several cancers, including laryngeal squamous cell carcinoma and cervical cancer. oncotarget.com

GALNT11: Higher expression has been observed in B-CLL cells, suggesting a role in lymphocyte differentiation and transformation. oncotarget.com

GALNT14: Its expression has been correlated with sensitivity to apoptosis-inducing ligands in some cancer cells, suggesting a role in cell death pathways. oncotarget.com

Interactive Table of GALNT Dysregulation in Cancer:

| GALNT Isoenzyme | Associated Cancer(s) | Functional Consequences |

|---|---|---|

| GALNT1 | Gastric Cancer | Enhances malignancy via CD44 glycosylation and Wnt/β-catenin signaling. ijbs.com |

| GALNT2 | Colorectal Cancer, Neuroblastoma | Promotes invasion and metastasis in colorectal cancer; suppresses proliferation in neuroblastoma. oncotarget.comnih.gov |

| GALNT3 | Non-small cell lung carcinoma, Gastric carcinoma | Altered expression linked to prognosis. oncotarget.com |

| GALNT6 | Breast Cancer, Lung Adenocarcinoma | Promotes carcinogenesis, EMT, and invasion. oncotarget.comatlasgeneticsoncology.orgnih.gov |

| GALNT7 | Laryngeal Squamous Cell Carcinoma, Cervical Cancer | Associated with carcinogenesis and metastasis. oncotarget.com |

| GALNT11 | Chronic Lymphocytic Leukemia | Contributes to lymphocyte differentiation and transformation. oncotarget.com |

Aberrant O-Glycosylation Patterns in Malignancy

Involvement in Lysosomal Storage Disorders and Glycosaminoglycan Accumulation

While the primary focus is often on protein glycosylation, the pathways involving UDP-amino sugars are also connected to the synthesis of glycosaminoglycans (GAGs). GAGs are long, unbranched polysaccharides that are major components of the extracellular matrix and are also found within lysosomes. The metabolism of UDP-N-acetyl-hexose-amines, including UDP-GalNAc, provides the building blocks for GAG synthesis. oup.com Dysregulation in these pathways can potentially contribute to the accumulation of GAGs, a hallmark of a group of lysosomal storage disorders known as mucopolysaccharidoses. While direct links between UDP-D-galactosamine specifically and these disorders are less commonly cited than those for other UDP-sugars, the interconnectedness of these metabolic pathways suggests a potential role. oup.comresearchgate.net

Mechanistic Links to Metabolic Disorders (e.g., Galactosemia and its biochemical consequences on UDP-hexose levels)

The enzyme UDP-galactose 4'-epimerase (GALE) is responsible for the interconversion of UDP-galactose and UDP-glucose, as well as the interconversion of UDP-N-acetylgalactosamine (UDP-GalNAc) and UDP-N-acetylglucosamine (UDP-GlcNAc). researchgate.netnih.gov In galactosemia, the altered balance of UDP-hexoses can affect the function of GALE, further disrupting the supply of necessary sugar donors for the synthesis of glycoproteins and glycolipids. oup.comnih.gov This impaired glycosylation is believed to be a significant contributor to the long-term complications seen in individuals with galactosemia, even with dietary galactose restriction. nih.govoup.com

Future Directions and Emerging Research Avenues

Elucidation of Novel GALNT Substrates and Uncharacterized Functions

The initiation of mucin-type O-glycosylation is a critical post-translational modification governed by a large family of UDP-N-acetyl-D-galactosamine:polypeptide N-acetylgalactosaminyltransferases (GALNTs). nih.govnih.gov These enzymes transfer N-acetylgalactosamine (GalNAc) from UDP-GalNAc to serine and threonine residues on proteins. nih.govoup.com Despite significant progress, a complete understanding of the full range of substrates for each of the 20 human GALNT isoforms remains elusive. nih.govresearchgate.net

Future research will focus on identifying novel substrates for these enzymes, which will be crucial for understanding their specific biological roles. For instance, while GALNT6 is known to glycosylate MUC1, it has also been found to O-glycosylate and stabilize fibronectin, highlighting the potential for discovering new functions for these enzymes through the identification of their substrates. researchgate.net The complexity of the GALNT family suggests that individual isoforms have unique substrate specificities that are essential for the proper glycosylation of proteins like mucins. nih.gov

The development of advanced techniques is key to this endeavor. For example, "SimpleCell" technology, which uses zinc finger nuclease to engineer cell lines with simplified O-glycan structures, allows for the proteome-wide discovery of O-glycoproteins and the functions of individual GALNT isoforms. pnas.org This approach has already been used to identify hundreds of unique O-glycoproteins and their glycosylation sites. pnas.org Further refinement of such glycoengineering strategies, combined with advanced mass spectrometry, will be instrumental in mapping the complete O-glycoproteome. pnas.org

Understanding the substrate specificity of each GALNT isoform is a complex challenge. Research has shown that both the catalytic and lectin domains of these enzymes play a role in substrate recognition, with preferences for glycopeptide substrates varying between isoforms. nih.govacs.org For example, ppGalNAc-T4's activity is highly dependent on its lectin domain for recognizing previously glycosylated substrates. nih.gov Computational modeling, such as the Rosetta Monte Carlo-minimization-based flexible docking approach, has been used to decipher the structural and sequence motifs that determine the peptide substrate preferences for isoforms like GalNAc-T2. researchgate.net Continued integration of these experimental and computational approaches will be vital for a comprehensive understanding of GALNT function.

Table 1: Investigated GALNT Isoforms and their Substrate Characteristics

| GALNT Isoform | Known Substrates/Characteristics | Research Focus |

| GALNT1, T2, T3 | Major isoforms glycosylating MUC1. acs.org | Understanding the role of the lectin domain in glycosylation site selection. acs.org |

| GALNT2 | Substrate preference determined by specific enzyme residues (R362, K363, Q364, H365, W331). researchgate.net | Deciphering sequence and structural motifs for peptide substrate preferences. researchgate.net |

| GALNT4 | Capable of glycosylating S4 and T8 residues in MUC1 in vitro. acs.org Glycopeptide glycosylation directed by both catalytic and lectin domains. nih.gov | Clarifying its glycosylation activity in vivo. acs.org |

| GALNT6 | O-glycosylates and stabilizes fibronectin; also targets MUC1. researchgate.net | Identification of additional novel substrates to understand its role in carcinogenesis. researchgate.net |

| GALNT12 | A candidate for targeted functional analysis using glycoengineered cell lines. pnas.org | Proteome-wide discovery of its specific functions. pnas.org |

| GALNT13 | Specifically expressed in neurons and synthesizes GalNAc alpha-serine/threonine antigen. nih.gov | Further characterization of its role in the nervous system. |

| GALNT15 | Displays weaker activity towards many substrates compared to GALNT2 but can fill vicinal Thr/Ser residues. genecards.org | Understanding its cooperative role with other GALNT proteins. genecards.org |

Comprehensive Understanding of the Precise Regulatory Networks Governing UDP-N-acetyl-D-galactosamine Availability

The intracellular concentration of UDP-N-acetyl-D-galactosamine (UDP-GalNAc) is a critical factor influencing the extent and nature of protein glycosylation. UDP-GalNAc is synthesized from UDP-N-acetyl-D-glucosamine (UDP-GlcNAc) through the action of UDP-galactose 4'-epimerase (GALE). researchgate.net Therefore, understanding the regulatory networks that control the availability of UDP-GlcNAc is fundamental to understanding UDP-GalNAc levels.

The biosynthesis of UDP-GlcNAc in bacteria from fructose-6-phosphate (B1210287) involves a series of enzymatic reactions catalyzed by GlmS, GlmM, and the bifunctional GlmU. ebi.ac.uk In eukaryotes, the pathway is also complex, with multiple points of regulation. ebi.ac.uk For instance, in Lactobacillus casei, the production of UDP-GlcNAc is regulated at multiple levels, including the NagB enzyme, a potential glmS riboswitch mechanism, and end-product inhibition of GlmU activity. ebi.ac.uk

In human cells, GALE is essential for maintaining the structure and function of the cell-surface glycome by interconverting UDP-Gal/UDP-Glc and UDP-GalNAc/UDP-GlcNAc. researchgate.net Disruptions in GALE activity can lead to significant decreases in total sialic acid, galactose, and GalNAc levels in glycans, which can impact cell signaling. researchgate.net Future research needs to further elucidate how fluctuations in nucleotide sugar levels are regulated in response to cellular signals and how this is dysregulated in diseases like galactosemia and metabolic syndrome. researchgate.net

The availability of UDP-sugars is also crucial for the synthesis of other important glycans. For example, increased availability of UDP-GlcNAc through glucosamine (B1671600) treatment can boost the synthesis of both hyaluronan and chondroitin (B13769445) sulfate (B86663). ebi.ac.uk This highlights the interconnectedness of nucleotide sugar metabolic pathways. A deeper understanding of these networks could open avenues for therapeutic interventions. For example, UDP-6-azido-6-deoxy-N-acetyl-D-galactosamine, a synthetic analog, can be used to study protein glycosylation and as an intermediate for developing glycosylated drugs for diseases like cancer and diabetes.

Development of Advanced Glycoengineering Strategies for Basic Research Applications

Glycoengineering, the deliberate modification of glycan structures, is a powerful tool for both basic research and therapeutic development. mdpi.com Future advancements in this area will provide more precise control over glycosylation processes, enabling a deeper understanding of the functional roles of specific glycan structures.

One promising area is the development of chemoenzymatic strategies. These methods combine chemical synthesis with enzymatic transformations to create complex glycans with high efficiency and selectivity. mdpi.com For example, mutant galactosyltransferases have been used for site-specific conjugation of molecules onto antibodies, demonstrating the potential for creating precisely modified glycoproteins. frontiersin.org The use of synthetic UDP-GalNAc analogs, such as those with azido (B1232118) groups, allows for the selective tagging and visualization of glycoproteins in living cells, providing a powerful tool for studying their dynamics and functions.

Metabolic glycoengineering, which involves introducing chemically modified sugars into cellular pathways, is another key research direction. mdpi.com This approach can be used to alter the cell surface glycocalyx in a controlled manner, allowing researchers to study the impact of these changes on cellular processes like adhesion and signaling. mdpi.com For instance, N-acetyl-d-glucosamine analogues can be used to modify the glycocalyx of melanoma cells. mdpi.com

Furthermore, the development of glycoengineered cell lines, such as the "SimpleCells," provides a platform for high-throughput screening and functional studies. pnas.orgresearchgate.net These cells, which have simplified glycosylation pathways, can be used to identify compounds that alter O-glycosylation and to dissect the functions of specific glycosyltransferases. pnas.orgresearchgate.net Future work will likely focus on creating a wider array of such cell lines to study different aspects of glycosylation.

The engineering of bifunctional enzymes represents another innovative approach. For example, a chimeric enzyme combining galactokinase and uridyltransferase activities has been engineered to enhance the production of UDP-d-xylose, a crucial glycosyl donor for the synthesis of glycosaminoglycans. acs.org This strategy of fusing enzymes that catalyze consecutive reactions could be applied to the synthesis of UDP-D-galactosamine and other nucleotide sugars, facilitating their large-scale production for research and therapeutic applications.

Table 2: Emerging Glycoengineering Strategies

| Strategy | Description | Application |

| Chemoenzymatic Synthesis | Combines chemical and enzymatic methods to create complex glycans. mdpi.com | Site-specific glycan modification, creation of homogenous glycoforms. mdpi.comfrontiersin.org |

| Metabolic Glycoengineering | Introduction of chemically modified sugars into cellular pathways to alter glycan structures. mdpi.com | Studying the role of the glycocalyx in cell adhesion, signaling, and disease. mdpi.com |

| Glycoengineered Cell Lines | Cells with modified glycosylation pathways for functional studies and screening. pnas.orgresearchgate.net | High-throughput screening for inhibitors of glycosylation, discovery of O-glycoprotein functions. pnas.orgresearchgate.net |

| Bifunctional Enzyme Engineering | Fusing two enzymes with separate catalytic activities into a single protein. acs.org | Enhancing the production of nucleotide sugars like UDP-d-xylose. acs.org |

| Synthetic UDP-GalNAc Analogs | Chemically modified versions of UDP-GalNAc for labeling and functional studies. | Selective tagging and visualization of glycoproteins, development of glycosylated drugs. |

Exploration of Mechanistic Connections in Underexplored Biological Systems and Organisms

While much of the research on this compound has focused on mammalian systems, its role in a diverse range of organisms remains largely unexplored. Future research should aim to investigate the mechanistic connections involving this compound in underexplored biological systems, which could reveal novel biological functions and evolutionary insights.

For example, galactosaminogalactan (GAG), a polysaccharide containing galactosamine, is a key component of the cell wall and extracellular matrix of many fungi and bacteria. iucr.org The endo-galactosaminidases that degrade GAG are found in several CAZy families (GH114, GH135, and GH166), but these enzymes are still poorly characterized. iucr.org A deeper understanding of GAG biosynthesis and degradation in these organisms could lead to new antifungal or antibacterial strategies.

The study of glycosylation in invertebrates also presents a significant opportunity. For instance, the first T-synthase (UDP-Gal: glycoprotein-N-acetylgalactosamine β-1,3-galactosyltransferase) from a mollusc, the snail Biomphalaria glabrata, was recently characterized. mdpi.com This enzyme is involved in the synthesis of core 1 O-glycans and, while it shows similar biological parameters to other known T-synthases, its discovery underscores the conservation of glycosylation pathways across different species and highlights how much remains to be learned about invertebrate glycosylation. mdpi.com

Even in well-studied symbiotic relationships, the role of specific glycans is not fully understood. In the symbiosis between clownfish and sea anemones, N-acetylated sugars on the fish's mucus layer are thought to play a role in preventing the anemone from firing its stinging nematocysts. biorxiv.org The presence of UDP-N-acetylglucosamine/galactosamine is important for establishing symbiotic interactions, and further research into the specific glycan structures involved could provide a clearer picture of this fascinating relationship. biorxiv.org

The biosynthesis of UDP-N-acetyl-D-galactosaminuronic acid (UDP-GalNAcA) from UDP-GalNAc is an important pathway in bacteria like Pseudomonas aeruginosa for the creation of surface polysaccharides. researchgate.net The enzymes involved in this pathway, such as the C4 epimerase WbpP and the dehydrogenase WbpO, are potential targets for the development of new antibiotics. researchgate.net Furthermore, the UDP N-acetylgalactosamine 4-epimerase gene has been shown to be essential for the virulence of Aeromonas hydrophila, as it is required for the synthesis of the O34 antigen lipopolysaccharide. nih.gov These findings emphasize the importance of studying galactosamine-containing structures in pathogenic bacteria.

By expanding the scope of research to include a wider variety of organisms, scientists can gain a more comprehensive understanding of the diverse roles of this compound and the enzymes that utilize it, potentially leading to novel applications in medicine and biotechnology.

Q & A

Q. What are the standard methodological approaches for quantifying UDP-D-galactosamine in biological samples?

Enzymatic assays coupled with isotope dilution analysis are widely used. For instance, enzymic hydrolysis followed by HPLC or mass spectrometry can separate and quantify UDP-sugar derivatives. Isotope-labeled standards improve accuracy by correcting for recovery losses during extraction .

Q. How does this compound influence hepatic nucleotide pools?

this compound traps uridine phosphates, leading to a marked depletion of UTP, UDP, and UMP in hepatocytes. This "trapping" mechanism elevates total uracil nucleotides by stimulating compensatory synthesis pathways, as observed in rat liver studies .

Q. What role does this compound play in glycoprotein quality control?

this compound derivatives (e.g., 2-keto analogs) serve as probes to identify O-GlcNAc-modified proteins in the endoplasmic reticulum. These analogs are incorporated into glycoproteins via enzymatic pathways, enabling detection via fluorescent labeling or affinity chromatography .

Q. How is this compound synthesized in bacterial systems?

Bacterial biosynthesis involves the conversion of glucose-1-phosphate to UDP-N-acetylhexosamines via enzymes like GlmU. This compound is derived through epimerization or amination steps, often requiring isotopic tracing to validate pathway flux .

Advanced Research Questions

Q. How can experimental designs address contradictory data on this compound's cytotoxicity across cell types?

Comparative studies using isogenic cell lines (e.g., hepatocytes vs. fibroblasts) can isolate tissue-specific metabolic factors. Dose-response assays paired with metabolomic profiling (e.g., LC-MS/MS) help distinguish direct toxicity from secondary nucleotide depletion effects .

Q. What methodologies resolve discrepancies in this compound's role in protein misfolding?

Combine in vitro reconstitution assays (e.g., UGGT activity assays) with in vivo ER stress markers (e.g., BiP/GRP78). Contrast results across model organisms (e.g., rodents vs. zebrafish) to differentiate conserved vs. species-specific mechanisms .

Q. How to optimize isotope-labeling strategies for tracking this compound flux in dynamic systems?

Use dual isotopic tracers (e.g., ¹³C-glucose and ¹⁵N-glutamine) in pulse-chase experiments. Computational modeling (e.g., metabolic flux analysis) can quantify turnover rates and identify rate-limiting steps in UDP-sugar metabolism .

Q. What experimental controls are critical when studying this compound-induced hepatitis models?

Include sham-treated controls and co-administration of orotic acid (to replenish UTP pools). Validate liver damage via histopathology (e.g., H&E staining) and serum ALT/AST levels. Exclude glucosamine-treated groups to isolate galactosamine-specific effects .

Q. How to assess this compound purity and stability in long-term studies?

Apply pharmacopeial standards (e.g., USP-NF protocols) using orthogonal techniques: NMR for structural confirmation, ion-exchange chromatography for purity, and accelerated stability testing under varying pH/temperature conditions .

Q. What advanced imaging techniques visualize this compound incorporation in live cells?

Click chemistry probes (e.g., azide-modified galactosamine analogs) enable bioorthogonal labeling with fluorescent dyes. Super-resolution microscopy (e.g., STED) tracks real-time localization in subcellular compartments like the Golgi .

Key Considerations for Methodological Rigor

- Data Contradiction Analysis : Cross-validate findings using complementary assays (e.g., enzymology + metabolomics) and meta-analysis of public datasets (e.g., GEO, MetaboLights) .

- Hypothesis-Driven Design : Frame questions around this compound’s unique biochemical properties (e.g., uridylate trapping vs. other hexosamines) to avoid mechanistic oversimplification .

- Ethical & Reproducibility Standards : Adhere to ARRIVE guidelines for animal studies and deposit raw data in FAIR-compliant repositories .

Retrosynthesis Analysis